Verteporfin, also known by its trade name Visudyne®, is a benzoporphyrin derivative monoacid ring A (BPD-MA), a second-generation photosensitizer. [] It is primarily classified as a photosensitizer due to its ability to generate reactive oxygen species (ROS) upon exposure to light, particularly at a wavelength of 689 nm. [, ] This property makes it a key component in photodynamic therapy (PDT), a treatment modality that utilizes photosensitizers and light to induce targeted cellular damage. [, , , ] Beyond its clinical application in treating macular degeneration, Verteporfin has shown potential in various scientific research fields, including oncology and regenerative medicine, due to its ability to inhibit the Yes-associated protein 1 (YAP1), a key regulator of cell growth and proliferation. [, , , , , , ]
Verteporfin is a hydrophobic molecule. [] This property affects its solubility in aqueous solutions and necessitates the use of formulations, such as liposomal formulations, for intravenous administration. [, ] Its hydrophobic nature also influences its distribution and uptake in biological systems. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7